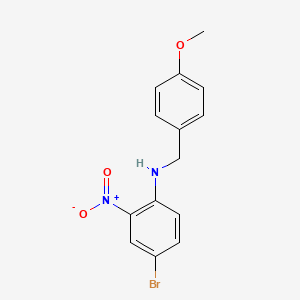

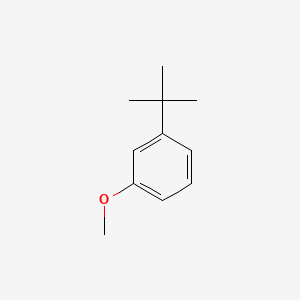

4-溴-N-(4-甲氧基苄基)-2-硝基苯胺

描述

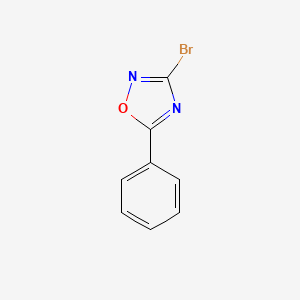

The compound 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their diverse applications in the field of chemistry and biology. The presence of a bromo substituent, a methoxy group, and a nitro group in the compound suggests that it may exhibit unique physical, chemical, and biological properties. The studies on related compounds have shown that such derivatives can be synthesized and characterized using various analytical techniques and may have potential applications in antimicrobial activity and as ligands in complex formation with metal ions .

Synthesis Analysis

The synthesis of related nitroaniline derivatives typically involves the formation of Schiff bases through the reaction of substituted anilines with aldehydes or ketones. For instance, Schiff bases derived from 3-bromo-4-methyl aniline have been synthesized and characterized, indicating that similar synthetic routes could be applicable for the synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline . The synthesis process is often followed by characterization using techniques such as FT-IR, Mass, and NMR spectroscopy, which help in confirming the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial in determining their reactivity and interaction with other molecules. Studies on similar compounds have employed computational methods like density functional theory (DFT) to calculate the molecular geometry and vibrational frequencies. These studies also analyze hydrogen bonding interactions and use tools like natural bond orbital (NBO) and atoms in molecule (AIM) analyses to evaluate the strength of these interactions . Such analyses are essential for understanding the stability and reactivity of the molecular structure of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Chemical Reactions Analysis

Nitroaniline derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization. For example, reactions involving the cyclization of N-o-nitrobenzylidene derivatives of anilines with cyanide ion in methanol have been studied, leading to the formation of cinnoline oxides and indazoles . These reactions highlight the reactivity of the nitroaniline framework and suggest that 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline could also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The presence of substituents like bromo, methoxy, and nitro groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of these compounds has been confirmed through in vitro studies and molecular docking, indicating their potential as bioactive molecules . Additionally, potentiometric studies with metal ions like Cu(II), Co(II), and Ni(II) have been conducted to understand the complexation behavior of Schiff bases derived from nitroaniline, which could be relevant for 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline as well .

科学研究应用

化学合成

化合物 4-溴-N-(4-甲氧基苄基)-2-硝基苯胺及其衍生物已在各种化学合成中得到探索。例如,Bailey 等人 (1999) 证明了 4-甲氧基苄基-4-硝基苯基碳酸酯在酰胺萘酚的 N-保护中的应用,展示了其在溶液相库合成中的效用 (Bailey et al., 1999)。同样,Kukase 等人 (1990) 强调了 4-硝基苄基的用途,该基团与所讨论的化合物密切相关,用于保护化学反应中的羟基功能 (Kukase et al., 1990)。

寡核苷酸的合成

Takaku 和 Kamaike (1982) 证明了 4-甲氧基苄基的使用,这是目标化合物的一个组成部分,在寡核苷酸的合成中。他们发现该基团可以引入到腺苷的 2'-羟基,并随后从寡核苷酸中迅速除去,表明其在核酸化学中的潜在效用 (Takaku & Kamaike, 1982)。

新型精神活性物质

Abiedalla 等人 (2021) 的一项研究调查了类似于 4-溴-N-(4-甲氧基苄基)-2-硝基苯胺的化合物,特别是 N-(甲氧基苄基和二甲氧基苄基)-4-溴-2,5-二甲氧基苯基异丙胺。他们探索了它们的合成和表征,深入了解了它们作为新型精神活性物质的潜力 (Abiedalla et al., 2021)。

光动力疗法应用

Pişkin 等人 (2020) 合成了新的锌酞菁衍生物,用苯磺酰胺基取代,包括与 4-溴-N-(4-甲氧基苄基)-2-硝基苯胺相关的衍生物。由于其高单线态氧量子产率,这些化合物显示出用于光动力疗法(尤其是癌症治疗)的良好性能 (Pişkin et al., 2020)。

Skraup 型合成

Lamberth 等人 (2014) 使用 2,2,3-三溴丙醛将 4-硝基苯胺和 4-甲氧基苯胺(与目标化合物密切相关)转化为 3-溴喹啉-6-醇。这种方法证明了此类化合物在喹啉衍生物的 Skraup 型合成中的潜力 (Lamberth et al., 2014)。

安全和危害

属性

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-7-4-11(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXSTHDIPJVKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429145 | |

| Record name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

CAS RN |

957062-86-1 | |

| Record name | 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

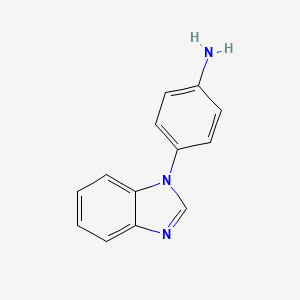

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

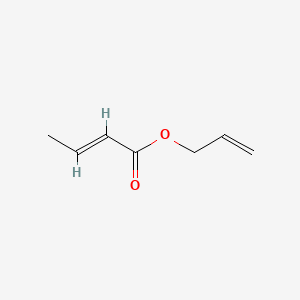

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)